REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[CH:5][C:3]=1N.[BH3-][C:11]#[N:12].[Na+].O.[OH-].[K+].[CH3:17]C(O)=O>>[Br:9][C:7]1[CH:6]=[CH:5][C:3]([N:12]([CH3:11])[CH3:17])=[C:2]([F:1])[CH:8]=1 |f:1.2,4.5|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)Br
|
Name
|
|
Quantity
|
1.654 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at rt overnight (˜17 h)
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |